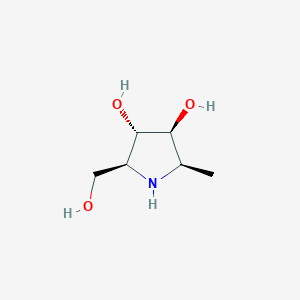![molecular formula C11H13NO3 B12866923 2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
2,4-Diethoxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethoxybenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring fused with a benzene ring and substituted with ethoxy groups at the 2 and 4 positions. This compound is part of the broader class of benzoxazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminophenol with ethyl chloroformate under basic conditions to form the corresponding ethoxy-substituted intermediate, which then undergoes cyclization to yield the desired benzoxazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times. Magnetic nanocatalysts have been explored for their efficiency and ease of separation from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,4-Diethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,4-Diethoxybenzo[d]oxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2,4-Diethoxybenzo[d]oxazole can be compared with other benzoxazole derivatives:
Similar Compounds: Other similar compounds include 2-methoxybenzo[d]oxazole, 2-ethoxybenzo[d]oxazole, and 2,5-dimethoxybenzo[d]oxazole.
Uniqueness: The presence of ethoxy groups at the 2 and 4 positions imparts unique electronic and steric properties to this compound, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2,4-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-6-5-7-9-10(8)12-11(15-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
KBYZVTJWCBQXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)


![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)







